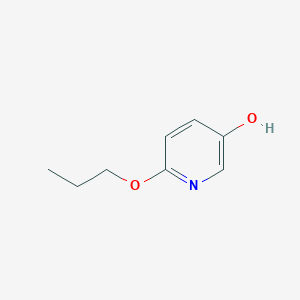
6-Propoxypyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propoxypyridin-3-ol is a chemical compound with the CAS Number: 1881320-72-4 . It has a molecular weight of 153.18 and its IUPAC name is 6-propoxypyridin-3-ol .
Molecular Structure Analysis
The InChI code for 6-Propoxypyridin-3-OL is1S/C8H11NO2/c1-2-5-11-8-4-3-7 (10)6-9-8/h3-4,6,10H,2,5H2,1H3 . This indicates that the compound has a pyridin-3-ol group attached to a propoxy group. Physical And Chemical Properties Analysis
6-Propoxypyridin-3-OL has a molecular weight of 153.18 . More specific physical and chemical properties are not available in the literature.Scientific Research Applications
Antioxidant Activity Analysis
The study of antioxidants is critical across various fields, including food engineering, medicine, and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and the Folin–Ciocalteu test are essential in determining the antioxidant activity of compounds like 6-Propoxypyridin-3-OL. These methods, based on the transfer of hydrogen atoms or electrons, utilize spectrophotometry to assess the kinetics or equilibrium states of antioxidant activities. Electrochemical (bio)sensors also play a complementary role in these studies, offering insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Coordination Chemistry and Properties
Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which are structurally related to 6-Propoxypyridin-3-OL, highlights their diverse chemical and physical properties. These studies explore the synthesis, properties, and potential applications of these complexes in various fields, including spectroscopy, magnetism, and biological activity. This area of research opens up new avenues for investigating unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Bioavailability and Metabolic Pathways
Understanding the absorption, distribution, metabolism, and excretion (ADME) of tea polyphenols provides a framework for studying compounds like 6-Propoxypyridin-3-OL. Research shows that metabolites of (epi)catechin and (epi)gallocatechin glucuronide exhibit peak plasma concentrations after intake, highlighting the importance of studying the bioavailability and metabolic pathways of similar compounds to assess their health benefits and potential therapeutic applications (Clifford, van der Hooft, & Crozier, 2013).
Catalysis and Material Science
Research into POSS polymers, which include compounds structurally related to 6-Propoxypyridin-3-OL, underscores the significant progress in understanding fundamental polymer physics and synthetic routes. These studies reveal new applications for such materials, ranging from enhancing material strength to introducing novel functionalities. This area of research demonstrates the potential for 6-Propoxypyridin-3-OL and related compounds in material science and catalysis (Wu & Mather, 2009).
Ionic Liquids and Separation Techniques
The modification of materials with ionic liquids, including those related to 6-Propoxypyridin-3-OL, has advanced the field of solid-phase extraction and separation. These modifications enhance the capabilities of analytical techniques, such as chromatography and electrochromatography, by improving the separation efficiency and specificity for various compounds. This research highlights the versatility of ionic liquids in creating high-performance materials for analytical and separation sciences (Vidal, Riekkola, & Canals, 2012).
Safety And Hazards
Future Directions
While specific future directions for 6-Propoxypyridin-3-OL are not available, research into similar compounds, such as pyrazolo[3,4-b]pyridin-6-one derivatives, has shown promise in the development of new anticancer agents . This suggests potential avenues for future research into 6-Propoxypyridin-3-OL and related compounds.
properties
IUPAC Name |
6-propoxypyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-5-11-8-4-3-7(10)6-9-8/h3-4,6,10H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIISTNRAAROPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxypyridin-3-OL | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)
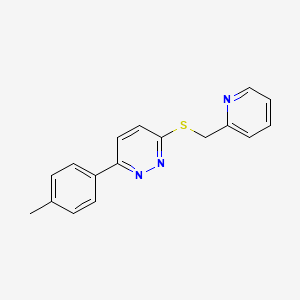
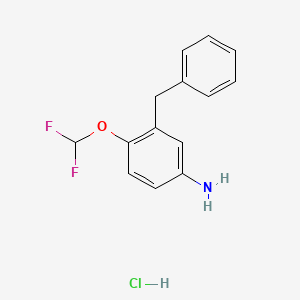
![2-(2-methoxy-4-methylphenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2801070.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)
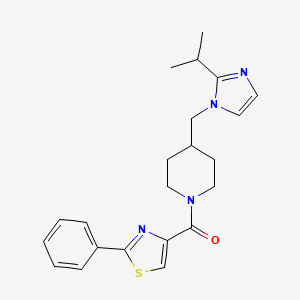
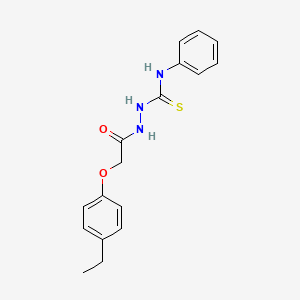

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2801079.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2801080.png)
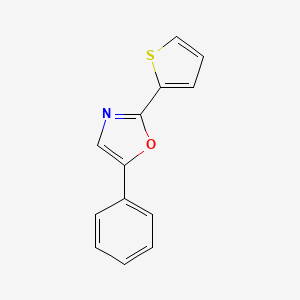
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)
![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)